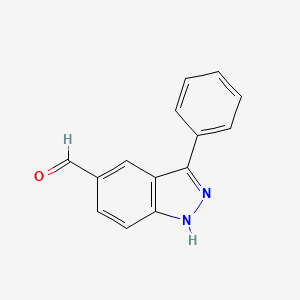

3-Phenyl-1H-indazole-5-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyl-1H-indazole-5-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a phenyl group at the 3-position and an aldehyde group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 2-phenylacetaldehyde in the presence of an acid catalyst can yield the desired indazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions: 3-Phenyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indazole core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: 3-Phenyl-1H-indazole-5-carboxylic acid.

Reduction: 3-Phenyl-1H-indazole-5-methanol.

Substitution: Various halogenated derivatives depending on the specific substitution reaction.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Studied for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.

作用机制

The biological activity of 3-Phenyl-1H-indazole-5-carbaldehyde is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

相似化合物的比较

3-Phenyl-1H-indazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.

1H-Indazole-5-carbaldehyde: Lacks the phenyl group, which can affect its overall chemical properties and applications.

3-Phenyl-1H-indazole-5-carboxylic acid:

Uniqueness: 3-Phenyl-1H-indazole-5-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

生物活性

3-Phenyl-1H-indazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C15H12N2O and a molecular weight of approximately 238.27 g/mol. The compound features an indazole core with a phenyl group at the 3-position and an aldehyde functional group at the 5-position, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological effects may stem from its ability to interact with various molecular targets. The presence of the aldehyde group could facilitate nucleophilic attack by biological molecules, leading to modifications in enzyme activity or receptor interactions.

Antifungal Activity Case Studies

A study evaluating the antifungal properties of several indazole derivatives highlighted the efficacy of 3-phenyl-1H-indazole derivatives against C. albicans and C. glabrata. The following table summarizes the MIC values for selected compounds:

| Compound ID | Structure Features | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |

|---|---|---|---|

| 10a | N,N-Diethylcarboxamide substituent | 0.1 | 0.5 |

| 10b | Methyl ester group | 0.5 | 2.0 |

| 10c | Carboxylic acid group | 0.25 | 1.0 |

Antimycobacterial Activity Insights

While direct studies on this compound are scarce, related indole derivatives have shown promising results against Mtb. For instance:

| Compound ID | Structure Features | MIC (µM) against Mtb |

|---|---|---|

| Indole A | Substituted indole derivative | <30 |

| Indole B | Non-toxic variant | >50 |

These findings suggest that modifications to the indazole structure can significantly impact its antimycobacterial activity.

常见问题

Q. Basic: What are the established synthetic routes for 3-Phenyl-1H-indazole-5-carbaldehyde, and what experimental parameters are critical for reproducibility?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting halogenated pyrazole precursors (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenylboronic acid under Suzuki–Miyaura coupling conditions . Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) are critical for cross-coupling efficiency .

- Reaction conditions : Basic environments (e.g., Na₂CO₃) and anhydrous solvents (e.g., DMF) are required to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (CHCl₃/MeOH) ensures high purity .

Q. Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and purity. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm .

- X-ray crystallography : Use SHELXL for refinement and Mercury CSD for visualization. Critical metrics include R-factors (< 5%) and hydrogen-bonding networks .

- Mass spectrometry : HRESIMS provides molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .

Q. Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

-

Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility

Solvent Solubility (mg/mL) DMSO 25–30 Methanol 5–10 Water <1 -

Stability : Store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation. Stability assays (TGA/DSC) indicate decomposition above 150°C .

Q. Advanced: How can reaction yields be optimized for scale-up synthesis, and what are common pitfalls?

Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to balance cost and efficiency .

- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time versus traditional reflux .

- Pitfalls :

Q. Advanced: How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

Answer:

- Validation tools : Cross-check using SHELXL’s ADDSYM function to detect missed symmetry elements and PLATON for Twinning/ADP analysis .

- Data collection : High-resolution datasets (≤ 0.8 Å) reduce ambiguity in electron density maps .

- Case study : Discrepancies in phenyl ring torsion angles (e.g., 5–10°) may arise from thermal motion; refine using anisotropic displacement parameters .

Q. Advanced: What computational strategies are effective for predicting biological activity or reaction mechanisms?

Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity. Key parameters include grid box size (20 ų) and Lamarckian GA .

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .

- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns trajectories) .

Q. Advanced: How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to enhance electrophilicity .

- Bioisosteric replacement : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to modulate solubility .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

属性

IUPAC Name |

3-phenyl-1H-indazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-10-6-7-13-12(8-10)14(16-15-13)11-4-2-1-3-5-11/h1-9H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIZPGDPFGXBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。